molecular formula C24H18N4O3S2 B11596988 3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-furylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-furylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11596988
M. Wt: 474.6 g/mol
InChI Key: HZUANCGKECARJE-UYRXBGFRSA-N
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Description

3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-furylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-furylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, starting with the preparation of intermediate compounds. The key steps typically include:

    Formation of the thiazolidinone ring: This involves the reaction of a benzyl-substituted thioamide with an appropriate aldehyde under acidic conditions to form the thiazolidinone ring.

    Pyrido[1,2-a]pyrimidin-4-one core synthesis: This step involves the cyclization of a suitable precursor, often involving a condensation reaction between a pyrimidine derivative and a furan-based amine.

    Final coupling reaction: The final step involves the coupling of the thiazolidinone intermediate with the pyrido[1,2-a]pyrimidin-4-one core under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring and the furan moiety.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl and furan moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug development and other therapeutic applications.

Medicine

In medicine, the compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a subject of interest for pharmaceutical research.

Industry

In the industrial sector, the compound may be used in the development of new materials or as a catalyst in chemical processes. Its unique properties can be leveraged to improve the efficiency and effectiveness of various industrial applications.

Mechanism of Action

The mechanism of action of 3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-furylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-furylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one lies in its specific combination of functional groups and its ability to participate in a wide range of chemical reactions

Properties

Molecular Formula

C24H18N4O3S2

Molecular Weight

474.6 g/mol

IUPAC Name

(5Z)-3-benzyl-5-[[2-(furan-2-ylmethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H18N4O3S2/c29-22-18(13-19-23(30)28(24(32)33-19)15-16-7-2-1-3-8-16)21(25-14-17-9-6-12-31-17)26-20-10-4-5-11-27(20)22/h1-13,25H,14-15H2/b19-13-

InChI Key

HZUANCGKECARJE-UYRXBGFRSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=C(N=C4C=CC=CN4C3=O)NCC5=CC=CO5)/SC2=S

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)NCC5=CC=CO5)SC2=S

Origin of Product

United States

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